Structural and Predicted Physicochemical Differentiation: Enhancing Electronic Deficiency with a 3-Nitrophenyl Group
The target compound is differentiated from its closest common analog, 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, by the presence of a nitro group at the 3-position of the C5-phenyl ring . This substitution introduces a strong electron-withdrawing group, significantly altering the imidazole core's electron density and predicted dipole moment compared to the unsubstituted phenyl analog. While the unsubstituted phenyl analog lacks a nitro group altogether, another comparator, 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, retains the nitroaryl group but lacks the thiazole ring on the acetamide side chain, which is critical for activity in the BACE-1 inhibitor series [1]. The target compound is thus a unique intersection of these key features.
| Evidence Dimension | Structural differentiation and electronic property basis |
|---|---|
| Target Compound Data | Contains 3-nitrophenyl group; molecular weight 451.5 g/mol |
| Comparator Or Baseline | Comparator 1: 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (no nitro group). Comparator 2: 2-{[1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide (CAS 1234983-74-4, methyl replacing thiazol-2-yl) [2]. |
| Quantified Difference | Presence of a strongly electron-withdrawing nitro group vs. hydrogen in Comparator 1; presence of thiazol-2-yl group vs. methyl group in Comparator 2. |
| Conditions | Chemical structure comparison based on vendor and database listings. |
Why This Matters
For procurement for a structure-activity relationship (SAR) campaign, this compound uniquely probes both the electronic effect of the nitro group on the imidazole and the necessity of the thiazole ring for bioactivity, which cannot be achieved with the commoner mono-substituted analogs.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., ... & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462-475. View Source
- [2] Chemsrc. 2-{[1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide. CAS No. 1234983-74-4. Accessed May 2026. View Source
